

Part 1: Molecular Profile & Critical Architecture[1][2][3]

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Compound of Interest

Compound Name: *6-Bromo-2-chloro-3-methylbenzaldehyde*

CAS No.: *1114808-98-8*

Cat. No.: *B1377574*

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The Structural Challenge: **6-Bromo-2-chloro-3-methylbenzaldehyde** is not merely a generic intermediate; it is a highly functionalized, sterically congested scaffold used primarily in the synthesis of complex heterocyclic pharmaceuticals (e.g., p38 MAP kinase inhibitors).[1][2][3]

Architectural Analysis:

- The "Fortress" Aldehyde: The carbonyl group at position C1 is flanked by a Chlorine atom at C2 and a Bromine atom at C6.[1][2][3] This 2,6-disubstitution creates significant steric hindrance, shielding the aldehyde from nucleophilic attack.[1][2][3] Standard condensation conditions (e.g., reductive amination) may require elevated temperatures or stronger Lewis acid catalysts compared to non-hindered benzaldehydes.[1][2][3]
- Orthogonal Halogens: The molecule offers two distinct halogen handles.[1][2][3] The C6-Bromine is electronically activated and sterically accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-Chlorine bond is stronger and typically survives conditions that cleave the C-Br bond, allowing for sequential (orthogonal) functionalization.[1][2][3]

Part 2: Comprehensive Hazard Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data (LD50) is limited.[1][2][3] The following assessment is derived from Structure-Activity Relationship (SAR) analysis of poly-halogenated benzaldehydes and mandates the Precautionary Principle.

Signal Word:WARNING

Hazard Class	H-Code	Hazard Statement	Mechanistic Insight
Skin Irritation	H315	Causes skin irritation	Lipophilic halogenated ring facilitates dermal absorption; aldehyde group reacts with skin proteins (Schiff base formation).[1][2][3]
Eye Irritation	H319	Causes serious eye irritation	Lachrymator potential. [1][2][3] Halogen substitution increases acidity and mucous membrane sensitivity. [1][2][3]
STOT - SE	H335	May cause respiratory irritation	Dust/vapor inhalation triggers inflammation of the upper respiratory tract.[1][2][3]

Self-Validating Safety Protocol: Do not rely solely on H-codes. Treat this compound as a potential sensitizer.[1][2][3][4][5]

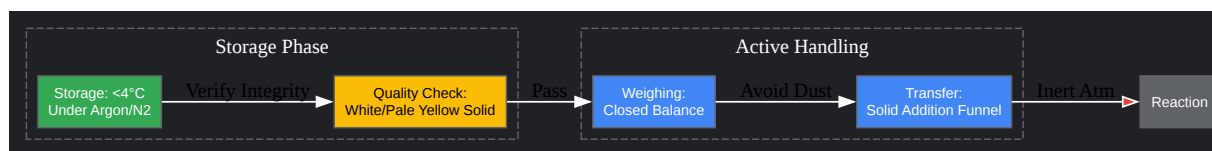
- The "Double-Glove" Rule: Use Nitrile gloves (minimum 0.11 mm thickness).[1][2][3] If handling >5g, double glove to prevent permeation of the organic solid dissolved in sweat/lipids.[1][2][3]

- Visual Check: Yellowing of the solid indicates oxidation to the corresponding benzoic acid (6-bromo-2-chloro-3-methylbenzoic acid).[1][2][3] This changes the stoichiometry of your reaction.[1][2][3] Recrystallize if significant yellowing is observed.

Part 3: Strategic Handling & Storage Protocols

The "Inert Chain" of Custody: Benzaldehydes are prone to auto-oxidation.[1][2][3] The presence of electron-withdrawing halogens (Br, Cl) can accelerate this process by stabilizing the radical intermediate formed during air oxidation.[1][2][3]

Protocol Workflow:



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Figure 1: The "Inert Chain" workflow ensures the aldehyde remains chemically pure (unoxidized) before entering the reaction vessel.[1][2][3]

Storage Specifications:

- Temperature: 2–8°C (Refrigerate).
- Atmosphere: Store under Argon or Nitrogen.[1][2][3]
- Container: Amber glass (protect from light) with a Teflon-lined cap.[1][2][3]

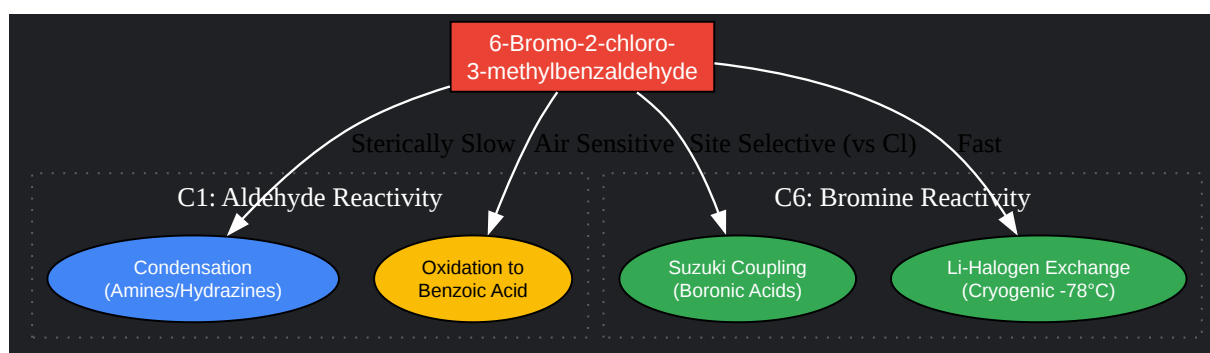
Part 4: Synthetic Utility & Reaction Safety

Chemo-Selectivity Logic: Researchers utilize this scaffold to build fused heterocycles.[1][2][3] Understanding the reactivity order is crucial for safety and yield.[1][2][3]

- Site A: The Aldehyde (C1)[1][2][3]

- Reactivity: Moderate to Low (Sterically hindered).[1][2][3]
- Application: Condensation with amines to form imines/quinazolines.[1][2][3]
- Safety Note: When performing reductive amination (e.g., with NaBH(OAc)₃), gas evolution (H₂) may be slower due to kinetics.[1][2][3] Do not seal the vessel prematurely; allow induction time.[1][2][3]
- Site B: The Bromine (C6)
 - Reactivity: High (Pd-oxidative addition).[1][2][3]
 - Application: Suzuki, Heck, or Buchwald-Hartwig couplings.[1][2][3]
 - Selectivity: Reacts before the Chlorine at C2.[1][2][3]
- Site C: The Chlorine (C2)[1][2][3]
 - Reactivity: Low.[1][2][3]
 - Application: Acts as a blocking group or a secondary coupling site using specialized ligands (e.g., XPhos) after the Bromine has been utilized.[1][2][3]

Reactivity Map:



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Figure 2: Chemoselectivity map highlighting the orthogonal reactivity of the functional groups.

[1][2][3]

Part 5: Emergency Response

- Spill Management:
 - Isolate: Evacuate non-essential personnel.
 - PPE: Wear goggles, nitrile gloves, and a P95/N95 respirator (dust protection).[1][2][3]
 - Contain: Do not dry sweep.[1][2][3] Dampen with a chemically inert solvent (e.g., PEG-400) or water mist to suppress dust, then absorb with vermiculite.[1][2][3]
 - Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle halogenated byproducts HCl/HBr).[1][2][3]
- First Aid:
 - Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Do not rub. The crystalline solid can cause corneal abrasion.[1][2][3]
 - Skin Contact: Wash with soap and water.[1][2][3][6] If redness persists (delayed sensitization), seek medical attention.

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